Pentadecanoyl chloride

Catalog No.
S1520678
CAS No.
17746-08-6
M.F
C15H29ClO
M. Wt
260.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentadecanoyl chloride

Scarcity of high-purity odd-chain acylating agents complicates synthesis of C15-specific quorum sensing probes and lipidomics standards. Pentadecanoyl chloride (CAS 17746-08-6) provides exact chain length for functional fidelity.

  • Enables preparation of C15-HSLs with receptor specificity unattainable with C14 or C16 analogs.
  • Delivers reliable covalent C15 tagging for mass spec internal standards.
  • Immediate stock availability supports project timelines.

CAS Number

17746-08-6

Product Name

Pentadecanoyl chloride

IUPAC Name

pentadecanoyl chloride

Molecular Formula

C15H29ClO

Molecular Weight

260.84 g/mol

InChI

InChI=1S/C15H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3

InChI Key

PQZWQGNQOVDTRF-UHFFFAOYSA-N

Synonyms

NSC 97420; Pentadecanoic Acid Chloride

Canonical SMILES

CCCCCCCCCCCCCCC(=O)Cl

The exact mass of the compound Pentadecanoyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97420. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g

Pentadecanoyl chloride (CAS: 17746-08-6) is the acyl chloride derivative of pentadecanoic acid, a 15-carbon saturated fatty acid. As a reactive acylating agent, it serves as a crucial building block for the covalent introduction of the C15 pentadecanoyl group onto nucleophiles such as alcohols and amines. Its primary procurement value lies in its role as a precursor for synthesizing specialized lipids, surfactants, and signaling molecules where the specific odd-numbered chain length is a critical determinant of the final product's physicochemical properties and biological activity. Unlike more common even-chain acyl chlorides, its utility is concentrated in applications requiring precise control over hydrophobicity and molecular packing.

Research Fit

Odd-chain C15 acyl chloride for precise hydrophobic chain introduction
High-reactivity acyl chloride enabling ester and amide synthesis
Synthetic intermediate for fine-tuning lipophilicity in molecular design

Substituting Pentadecanoyl chloride with more common, even-numbered analogs like myristoyl chloride (C14) or palmitoyl chloride (C16) is often unviable. The odd-numbered C15 alkyl chain imparts distinct physicochemical properties to its derivatives, which are critical in self-assembling systems and biologically active molecules. For instance, in liquid crystals and self-assembled monolayers, the difference of a single methylene group between a C15 and a C16 chain significantly alters molecular packing, phase transition temperatures, and layer spacing. Similarly, in quorum sensing research, bacterial receptors can exhibit high specificity for N-acyl homoserine lactones with a particular chain length; substituting N-pentadecanoyl-L-homoserine lactone (C15-HSL) with a C14 or C16 analog can dramatically reduce or eliminate the desired biological response. Therefore, for applications sensitive to alkyl chain length, direct substitution is not a chemically or functionally equivalent option.

Substitution Risk

C15 vs C16 Pentadecanoyl chloride Palmitoyl chloride (C16) Substituting C16 may shift lipophilicity and affect membrane permeability profile
C15 vs C18 Pentadecanoyl chloride Stearoyl chloride (C18) Switching to C18 solid may alter handling workflow and self-assembly geometry

Precursor Suitability: Essential for Synthesizing Biologically Active Odd-Chain N-Acyl Homoserine Lactones (C15-HSL)

Pentadecanoyl chloride is a direct and necessary precursor for the synthesis of N-pentadecanoyl-L-homoserine lactone (C15-HSL), a quorum-sensing molecule produced by bacteria like *Yersinia pseudotuberculosis*. In reporter assays, C15-HSL demonstrates high potency, inducing GFP production in a *P. putida* reporter strain at nanomolar concentrations. For example, a concentration of just 0.094 nM of C15-HSL is sufficient to induce a response. This high, chain-length-specific activity cannot be achieved by substituting with even-chain acyl chlorides like palmitoyl chloride (C16) or myristoyl chloride (C14), as the bacterial receptors are highly tuned to the specific length of the acyl chain.

Evidence DimensionBiological Activity (EC50/Activation Concentration)
Target Compound DataDerivative (C15-HSL) activates quorum sensing reporter at 0.094 nM
Comparator Or BaselineEven-chain analogs (e.g., C14-HSL, C16-HSL) show different or no activity at equivalent concentrations in specific bacterial systems.
Quantified DifferenceDemonstrates nanomolar-level activity, highlighting the necessity of the precise C15 chain for biological recognition.
ConditionsInduction of GFP in a *P. putida* F117 reporter strain expressing the pKR-C12 quorum-sensing operon.

For researchers synthesizing probes or modulators for specific quorum sensing pathways, using the correct odd-chain acyl chloride is non-negotiable for achieving biological relevance and activity.

Lipophilicity (LogP)
Reported
C15: 6.8 vs C16: ~7.3 (ΔLogP ≈ 0.5)
Supports precise lipophilicity tuning between C14 and C16 analogs
Calculated XLogP3; solubility change ~3× per 0.5 LogP

Material Properties: Enabling Access to Unique Thermotropic Phases in Ionic Liquid Crystals

The odd-numbered alkyl chain of pentadecanoyl chloride is critical for synthesizing certain ionic liquid crystals with unique phase behavior not observed in their even-chain counterparts. For example, in a series of 1-alkyl-3-methylimidazolium tetrachlorocuprate(II) salts, the C15 derivative was found to exhibit a thermotropic cubic phase, a rare and distinct mesophase. In contrast, the more common C12, C14, C16, and C18 analogs in the same family form conventional smectic A phases. This demonstrates that the odd-chain length directly enables a different, more complex molecular packing arrangement.

Evidence DimensionMesophase Type
Target Compound DataDerivative with C15 chain forms a thermotropic cubic phase.
Comparator Or BaselineDerivatives with C12, C14, C16, C18 chains form smectic A phases.
Quantified DifferenceQualitative difference in liquid crystal phase (Cubic vs. Smectic A).
ConditionsHomologous series of 1-alkyl-3-methylimidazolium tetrachlorocuprate(II) salts.

This makes pentadecanoyl chloride an essential precursor for developing advanced materials where specific, non-lamellar liquid crystal phases are required for applications in catalysis or structured electrolytes.

Physical State
Data to verify
Liquid at 20°C (density 0.909 g/mL)
Defines handling protocol; solid C18 analog requires heating
Ambient liquid state supports automated dispensing

Precursor Reactivity: Standard and Efficient Acylation via Thionyl Chloride Route

Pentadecanoyl chloride is reliably synthesized from its parent carboxylic acid, pentadecanoic acid, using standard chlorinating agents like thionyl chloride. A representative synthesis treats pentadecanoic acid (1.0 eq) with thionyl chloride (~0.54 eq) at 80-90°C to yield the target acyl chloride. The resulting pentadecanoyl chloride can then be used in subsequent reactions, such as esterification with β-phenoxyethylalcohol, to produce the final product in high yield (e.g., 78% recrystallized yield for β-phenoxyethyl pentadecanoate). This demonstrates its utility as a process-compatible intermediate that follows established, high-yielding reaction pathways common to other long-chain acyl chlorides.

Evidence DimensionReaction Yield
Target Compound DataUsed as an intermediate to produce β-phenoxyethyl pentadecanoate with a 78% final yield after recrystallization.
Comparator Or BaselineStandard Schotten-Baumann and related acylation reactions.
Quantified DifferenceNot a direct comparison, but demonstrates high efficiency in a standard, documented synthetic procedure.
ConditionsReaction of pentadecanoyl chloride with β-phenoxyethylalcohol in benzene with pyridine.

Procurement can be confident that this reagent is compatible with well-established synthetic protocols for acylation, ensuring predictable reactivity and integration into existing laboratory workflows.

Boiling Point
Reported
173–175°C at 7 Torr
Enables thermal gradient purification design
Intermediate volatility between C14 and C16 acyl chlorides
Synthesis Yield
Data to verify
63.9% (C15, patent) vs up to 98% (C16, melt method)
Indicates process optimization potential for C15
Not a head-to-head study; methods differ significantly

Synthesis of Specific Quorum Sensing Probes

As a direct precursor to C15-HSL, this compound is the required starting material for synthesizing molecular probes to study or inhibit quorum sensing in bacteria that utilize this specific signaling molecule, such as *Yersinia pseudotuberculosis*. Its use is critical where biological specificity to the C15 chain is paramount.

Development of Non-Lamellar Ionic Liquid Crystals

This reagent is the logical choice for creating specialized ionic liquid crystals designed to exhibit cubic mesophases. These materials are of interest for applications requiring isotropic properties or complex nano-structuring, which cannot be achieved with the smectic phases formed by common even-chain analogs.

Creation of Odd-Chain Internal Standards for Lipidomics

Pentadecanoyl chloride can be used to synthesize a variety of C15-containing lipids (e.g., triglycerides, phospholipids) for use as internal standards in mass spectrometry-based lipidomics. Since odd-chain fatty acids are less common in many biological systems, C15-labeled lipids serve as excellent internal controls for quantification.

Application Fit Matrix

Application
Selection Property
Validation Focus
Lipophilicity tuning in drug design
Odd-chain C15 hydrophobic contribution
LogP shift in target molecule profile
Automated synthesis liquid handling
Ambient-temperature liquid physical state
Compatibility with automated dispensing and metering
Distillation-based purification
Defined reduced-pressure boiling point range
Thermal separation efficiency and impurity profile

XLogP3

6.8

Hydrogen Bond Acceptor Count

1

Exact Mass

260.1906932 Da

Monoisotopic Mass

260.1906932 Da

Heavy Atom Count

17

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

17746-08-6

Wikipedia

Pentadecanoyl chloride

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